
5-Hidroxi-2-tetralona
Descripción general
Descripción
5-Hydroxy-2-tetralone (5HT) is a naturally occurring compound found in the bark of the magnolia tree. It is a potent antioxidant and anti-inflammatory agent, and has been studied for its potential therapeutic applications. 5HT has been found to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies, and has been identified as a potential therapeutic agent for a variety of conditions.
Aplicaciones Científicas De Investigación
Análisis de Metabolitos
5-Hidroxi-2-tetralona se utiliza como metabolito de ciertos compuestos farmacéuticos como Levobunolol y d-Bunolol. El análisis de metabolitos es crucial para comprender el metabolismo de los fármacos y sus implicaciones en la eficacia y la seguridad .
Reactivo de Técnica de Fluorescencia
Este compuesto sirve como reactivo para la determinación de hexosas y oligosacáridos utilizando técnicas de fluorescencia. Esta aplicación es significativa en bioquímica para estudios de actividad enzimática y análisis de carbohidratos .
Análisis de Glicoesfingolípidos
También se emplea en un sistema de microdetección para el análisis de glicoesfingolípidos, donde actúa como el reactivo de etiquetado fluorescente. Esto es particularmente útil en el estudio de los componentes de la membrana celular y las moléculas de señalización celular .
Síntesis de Compuestos Terapéuticos
Los derivados de tetralona, que incluyen this compound, se utilizan como bloques de construcción en la síntesis de compuestos terapéuticamente funcionales. Estos incluyen antibióticos, antidepresivos, inhibidores de la acetilcolinesterasa para el tratamiento de la enfermedad de Alzheimer y alcaloides antitumorales .
Posibles Aplicaciones Terapéuticas
La porción de tetralona se ha estudiado contra varios objetivos como infecciones virales, infecciones bacterianas, cáncer, malaria y trastornos neurológicos como las enfermedades de Parkinson y Alzheimer .
Mecanismo De Acción
Mode of Action
It’s known that the compound can be used in the synthesis of various derivatives , which suggests that it may interact with its targets through chemical reactions to induce changes.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various derivatives , which could potentially affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given its use in the synthesis of various derivatives , it’s likely that the compound could have a range of potential effects depending on the specific targets and pathways involved.
Direcciones Futuras
Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.
Análisis Bioquímico
Biochemical Properties
5-Hydroxy-2-tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the hydroxyl group of 5-Hydroxy-2-tetralone, which can participate in hydrogen bonding and other non-covalent interactions. For instance, 5-Hydroxy-2-tetralone can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites .
Cellular Effects
The effects of 5-Hydroxy-2-tetralone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Hydroxy-2-tetralone can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, 5-Hydroxy-2-tetralone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The hydroxyl group of 5-Hydroxy-2-tetralone can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation. Additionally, 5-Hydroxy-2-tetralone can influence gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2-tetralone can change over time. The stability of 5-Hydroxy-2-tetralone is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Studies have shown that 5-Hydroxy-2-tetralone can undergo oxidation and other chemical transformations, which can affect its long-term stability and efficacy . Additionally, the long-term effects of 5-Hydroxy-2-tetralone on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2-tetralone vary with different dosages in animal models. At low doses, 5-Hydroxy-2-tetralone has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 5-Hydroxy-2-tetralone can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are important for understanding the therapeutic potential and safety profile of 5-Hydroxy-2-tetralone.
Metabolic Pathways
5-Hydroxy-2-tetralone is involved in various metabolic pathways, including those related to its oxidation and reduction. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the biological activity and toxicity of 5-Hydroxy-2-tetralone. Additionally, 5-Hydroxy-2-tetralone can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 5-Hydroxy-2-tetralone within cells and tissues are mediated by various transporters and binding proteins. 5-Hydroxy-2-tetralone can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 5-Hydroxy-2-tetralone can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 5-Hydroxy-2-tetralone is an important factor in its activity and function. 5-Hydroxy-2-tetralone can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 5-Hydroxy-2-tetralone to specific organelles. The subcellular localization of 5-Hydroxy-2-tetralone can influence its interactions with biomolecules and its effects on cellular processes .
Propiedades
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWVZSMEMISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408361 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-10-0 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

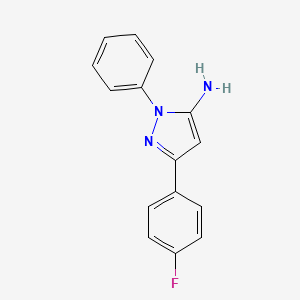
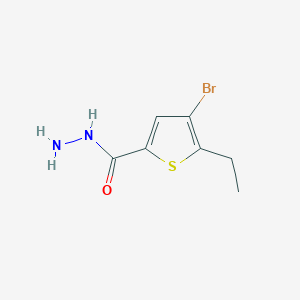
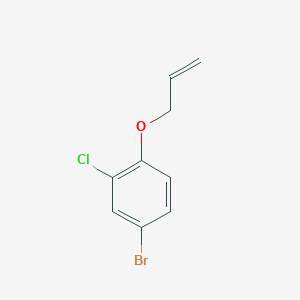
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
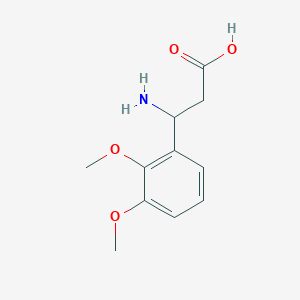
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
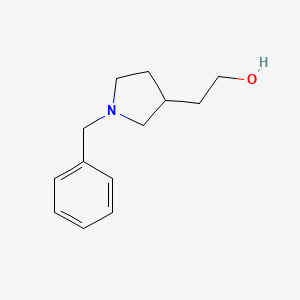

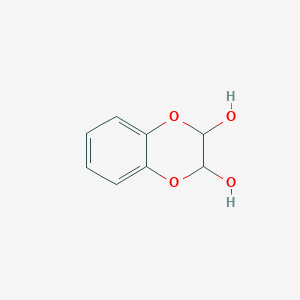

acetate](/img/structure/B1335835.png)
